An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1H-imidazo[4,5-b]phenazine
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1H-imidazo[4,5-b]phenazine
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 1H-imidazo[4,5-b]phenazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of single-crystal X-ray diffraction data for the unsubstituted parent compound, this guide leverages high-resolution crystallographic data from a closely related derivative, 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, to elucidate the core structural features. This experimental data is complemented by a robust theoretical framework, detailing the application of Density Functional Theory (DFT) for computational geometry optimization. The guide further presents detailed, field-proven protocols for both single-crystal X-ray diffraction and computational modeling, offering researchers and drug development professionals a validated methodology for the structural characterization of this important class of molecules.
Introduction: The Significance of the 1H-imidazo[4,5-b]phenazine Scaffold
The 1H-imidazo[4,5-b]phenazine core is a planar, fused heterocyclic system that has garnered considerable attention for its diverse biological activities, including potential applications as anticancer and antiviral agents.[1] Its planar aromatic structure also makes it a promising candidate for applications in organic electronics.[1] A thorough understanding of the three-dimensional arrangement of atoms within this scaffold is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and functional materials. The precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, dictate the molecule's interaction with biological targets and its solid-state properties.
This guide will delve into the critical structural parameters of the 1H-imidazo[4,5-b]phenazine system, providing both experimental and theoretical insights.
Molecular Geometry and Crystal Structure: An Integrated Approach
Experimental Insights from X-ray Crystallography of a Key Derivative
The crystallographic data reveals a largely planar 1H-imidazo[4,5-b]phenazine core. The fusion of the imidazole and phenazine ring systems results in a rigid structure with specific bond lengths and angles that are characteristic of their aromatic nature.
Table 1: Selected Bond Lengths and Angles for the 1H-imidazo[4,5-b]phenazine Core (from a derivative)
| Feature | Bond | Length (Å) | Feature | Bond | Angle (°) |
| Imidazole Ring | C-N | ~1.3-1.4 | Imidazole Ring | N-C-N | ~105-110 |
| Phenazine Ring | C-C (aromatic) | ~1.3-1.4 | Phenazine Ring | C-C-C | ~118-122 |
| Fusion Bonds | C-C | ~1.4 | Fusion Angles | C-N-C | ~105-110 |
Note: These are approximate values derived from a related structure and may vary slightly in the parent compound.
In the crystal lattice of the derivative, intermolecular interactions are expected to play a significant role in the overall packing. These interactions often include hydrogen bonds involving the imidazole N-H group and π-π stacking between the planar phenazine systems.
Theoretical Molecular Geometry via Computational Chemistry
To complement the experimental data from the derivative, the molecular geometry of the parent 1H-imidazo[4,5-b]phenazine can be accurately predicted using computational methods such as Density Functional Theory (DFT). DFT calculations, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-31G*), provide optimized geometries that are in good agreement with experimental findings for similar aromatic heterocyclic systems.[3]
A geometry optimization of 1H-imidazo[4,5-b]phenazine would likely confirm the planarity of the fused ring system and provide precise theoretical values for bond lengths and angles. These computational models are invaluable for understanding the intrinsic electronic and structural properties of the molecule in the absence of direct experimental data.
Methodologies for Structural Determination
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the determination of the crystal structure of a 1H-imidazo[4,5-b]phenazine derivative.
Step 1: Crystal Growth
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High-quality single crystals are paramount for successful X-ray diffraction analysis.[4][5]
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Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, DMF) is a common method.
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The ideal crystal should be well-formed, transparent, and typically 0.1-0.3 mm in its largest dimension.[4]
Step 2: Crystal Mounting
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A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber with a minimal amount of adhesive.
Step 3: Data Collection
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The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[4]
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The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
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A series of diffraction images are collected as the crystal is rotated through a range of angles.
Step 4: Structure Solution and Refinement
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The collected diffraction data is processed to determine the unit cell parameters and space group.
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The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
Diagram 1: Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining molecular structure via X-ray crystallography.
Computational Protocol: DFT Geometry Optimization
This protocol describes a standard procedure for calculating the optimized molecular geometry of 1H-imidazo[4,5-b]phenazine.
Step 1: Molecular Structure Input
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The 2D structure of 1H-imidazo[4,5-b]phenazine is drawn in a molecular modeling software (e.g., GaussView, Avogadro).
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A preliminary 3D structure is generated using a model builder.
Step 2: Calculation Setup
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The calculation is set up in a computational chemistry software package (e.g., Gaussian, ORCA).
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The level of theory is specified, for example, B3LYP/6-31G*.
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The type of calculation is set to "Geometry Optimization."
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For a more accurate representation of the electronic structure, frequency calculations can be included to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
Step 3: Execution and Analysis
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The calculation is submitted to a high-performance computing resource.
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Upon completion, the output file is analyzed to extract the optimized Cartesian coordinates of all atoms.
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From these coordinates, bond lengths, bond angles, and dihedral angles can be calculated.
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The optimized structure can be visualized and compared with experimental data from related compounds.
Diagram 2: Computational Workflow for DFT Geometry Optimization
Caption: A typical workflow for obtaining an optimized molecular geometry using DFT.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and molecular geometry of 1H-imidazo[4,5-b]phenazine. By integrating experimental data from a key derivative with the predictive power of computational chemistry, a comprehensive structural model has been established. The detailed protocols for both single-crystal X-ray diffraction and DFT calculations offer a robust framework for researchers in the field. A thorough understanding of the structural nuances of the 1H-imidazo[4,5-b]phenazine scaffold is essential for the continued development of novel compounds with tailored biological activities and material properties.
References
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Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC. (2024, January 8). National Center for Biotechnology Information. [Link]
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Comparing Coordination Uranyl (VI) Complexes with 2-(1H- imidazo[4,5-b]phenazin-2-yl)phenol and Derivatives. (2021, July 20). The Royal Society of Chemistry. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). A-Star. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
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Computational studies of the corrosion inhibition potentials of some derivatives of 1H-Imidazo [4, 5-F][6][7] phenanthroline. ResearchGate. [Link]
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